An In-depth Technical Guide to Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid: A Keystone for Advanced Peptidomimetics
An In-depth Technical Guide to Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid: A Keystone for Advanced Peptidomimetics
Abstract
This technical guide provides a comprehensive overview of Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid, a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug discovery. The unique structural characteristics of this building block, namely the biphenyl moiety and the β-amino acid backbone, offer distinct advantages in the design of sophisticated peptidomimetics with enhanced pharmacological profiles. This document delves into the synthesis, characterization, and strategic applications of this compound, with a particular focus on its role in the development of potent integrin antagonists. Detailed experimental protocols, analytical data, and mechanistic insights are provided to equip researchers, scientists, and drug development professionals with the requisite knowledge for its effective utilization.
Introduction: The Rationale for Non-Proteinogenic Amino Acids in Drug Design
The therapeutic potential of peptides is often hampered by their inherent limitations, including poor metabolic stability, low oral bioavailability, and conformational flexibility leading to non-specific binding. The incorporation of non-proteinogenic amino acids into peptide sequences has emerged as a powerful strategy to overcome these hurdles.[1] Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid is a prime example of a custom-designed building block that imparts desirable properties to peptide-based therapeutics.
The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the stepwise and efficient assembly of complex peptide chains under mild conditions.[2] The β-amino acid scaffold introduces a modification to the peptide backbone, which can induce specific secondary structures and confer resistance to enzymatic degradation. Furthermore, the biphenyl side chain provides a rigid, hydrophobic element that can engage in favorable interactions with biological targets, enhancing binding affinity and specificity.[3] This guide will explore the synthesis and utility of this versatile building block in detail.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid is crucial for its effective handling and application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₂₅NO₄ | [3] |
| Molecular Weight | 463.52 g/mol | [4] |
| CAS Number | 269078-79-7 | [3] |
| Appearance | White to off-white powder | [3] |
| IUPAC Name | 3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | [5] |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | [5] |
| InChI Key | PEYWNXMITXNNRZ-UHFFFAOYSA-N | [5] |
The structure of Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid is characterized by three key functional components:
-
The Fmoc Group: Attached to the amino group, it provides a temporary protecting group that is stable to a wide range of reagents but can be selectively cleaved under mild basic conditions (e.g., piperidine in DMF).[6]
-
The β-Amino Acid Backbone: The amino group is positioned on the β-carbon relative to the carboxyl group. This structural feature influences the conformational preferences of the resulting peptide, often leading to the formation of stable helical or turn structures.
-
The Biphenyl Side Chain: This large, aromatic, and hydrophobic side chain can participate in π-π stacking and hydrophobic interactions within a receptor binding pocket, often leading to enhanced binding affinity.
Synthesis and Characterization
The synthesis of Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid is a two-stage process involving the synthesis of the core β-amino acid followed by the introduction of the Fmoc protecting group.
Synthesis of (R,S)-3-amino-3-(biphenyl)propionic acid
A robust and scalable method for the synthesis of 3-amino-3-arylpropionic acids is the Rodionov reaction.[7][8] This one-pot, three-component condensation reaction utilizes an aromatic aldehyde, malonic acid, and ammonia (often generated in situ from ammonium acetate) in an alcoholic solvent.
Experimental Protocol: Synthesis of (R,S)-3-amino-3-(biphenyl)propionic acid
Materials:
-
4-Biphenylcarboxaldehyde
-
Malonic acid
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-biphenylcarboxaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium acetate (2.5 equivalents) in absolute ethanol.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Filter the crude product and wash with cold ethanol.
-
To purify the product, dissolve the crude solid in a minimal amount of 1M sodium hydroxide solution.
-
Wash the aqueous solution with diethyl ether to remove any unreacted aldehyde.
-
Acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 5-6. The desired β-amino acid will precipitate out of solution.
-
Filter the white precipitate, wash with cold water, and dry under vacuum to yield (R,S)-3-amino-3-(biphenyl)propionic acid.
Fmoc Protection
The final step is the protection of the amino group with the Fmoc moiety. This is typically achieved by reacting the amino acid with an activated Fmoc derivative, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions.[6][9]
Experimental Protocol: Fmoc Protection of (R,S)-3-amino-3-(biphenyl)propionic acid
Materials:
-
(R,S)-3-amino-3-(biphenyl)propionic acid
-
Fmoc-OSu (1 equivalent)
-
10% aqueous sodium carbonate solution
-
Dioxane
-
1M Hydrochloric acid
-
Ethyl acetate
Procedure:
-
Dissolve (R,S)-3-amino-3-(biphenyl)propionic acid in a 10% aqueous sodium carbonate solution.
-
In a separate flask, dissolve Fmoc-OSu in dioxane.
-
Slowly add the Fmoc-OSu solution to the amino acid solution with vigorous stirring at room temperature.
-
Allow the reaction to proceed overnight.
-
Dilute the reaction mixture with water and wash with ethyl acetate to remove any unreacted Fmoc-OSu.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid. A white precipitate will form.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid.
-
The product can be further purified by recrystallization or flash chromatography if necessary.
Characterization
The identity and purity of the synthesized Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should exhibit characteristic signals for the aromatic protons of the biphenyl and Fmoc groups, as well as the aliphatic protons of the propionic acid backbone. The presence of the Fmoc group is confirmed by the characteristic signals in the 7.2-7.8 ppm region.[10]
-
¹³C NMR: The carbon spectrum will show signals corresponding to the carbonyl carbons, the aromatic carbons of both the biphenyl and Fmoc moieties, and the aliphatic carbons of the amino acid backbone.[5]
-
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the compound. The expected [M-H]⁻ ion in negative ion mode would be approximately 462.5 g/mol .[11]
-
High-Performance Liquid Chromatography (HPLC): Purity should be assessed by reverse-phase HPLC. A high-purity product will show a single major peak.
Applications in Drug Discovery and Peptidomimetic Design
The unique structural features of Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid make it a valuable building block for the design of peptidomimetics with improved therapeutic properties.
VLA-4 Antagonists for Inflammatory Diseases
Very Late Antigen-4 (VLA-4) is an integrin receptor that plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation. Antagonists of VLA-4 are therefore of significant interest for the treatment of autoimmune and inflammatory diseases such as multiple sclerosis and Crohn's disease. Several potent VLA-4 antagonists have been developed that incorporate a biphenylalanine or a similar biphenyl-containing amino acid.[12][13] The biphenyl moiety is thought to mimic the side chain of a critical amino acid in the natural ligand, leading to high-affinity binding to the receptor. The incorporation of a β-amino acid backbone can further enhance the metabolic stability of these antagonists.
Modulation of Peptide Conformation and Stability
The introduction of a β-amino acid into a peptide sequence can induce the formation of stable secondary structures, such as helices and turns. This conformational constraint can pre-organize the peptide into a bioactive conformation, leading to increased receptor affinity and selectivity. The biphenyl group, with its steric bulk and hydrophobicity, further influences the local conformation and can shield the peptide backbone from proteolytic degradation.
Logical Workflow for Incorporating into Peptidomimetics
The strategic incorporation of Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid into a peptidomimetic design workflow follows a logical progression.
Caption: Workflow for peptidomimetic design using Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid.
Conclusion
Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid is a highly valuable and versatile building block for the synthesis of advanced peptidomimetics. Its unique combination of a base-labile protecting group, a backbone-modifying β-amino acid structure, and a bulky, hydrophobic biphenyl side chain provides medicinal chemists with a powerful tool to address the challenges of peptide-based drug development. The synthetic protocols and characterization data presented in this guide, along with the discussion of its strategic applications, are intended to facilitate its wider adoption and accelerate the discovery of novel therapeutics.
References
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Lokey Lab Protocols. (2017, March 16). Fmoc. Wikidot. [Link]
- Lin, L. S., et al. (2002). N-aryl-prolyl-dipeptides as potent antagonists of VLA-4. Bioorganic & Medicinal Chemistry Letters, 12(20), 2821-2824.
- Chavan, S. P., et al. (2001). Design and synthesis of potent and selective inhibitors of integrin VLA-4. Bioorganic & Medicinal Chemistry Letters, 11(22), 2955-2958.
- Deshmukh, M. G., et al. (2011). Discovery of potential integrin VLA-4 antagonists using pharmacophore modeling, virtual screening and molecular docking studies. Chemical Biology & Drug Design, 78(2), 289-300.
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- Spiteller, P., et al. (2002). Competitive Formation of β-Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction from Malonic Acid, Aldehydes, and Ammonium Acetate in Alcoholic Medium. Helvetica Chimica Acta, 85(8), 2473-2496.
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